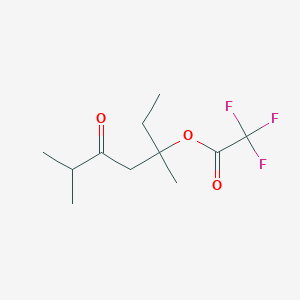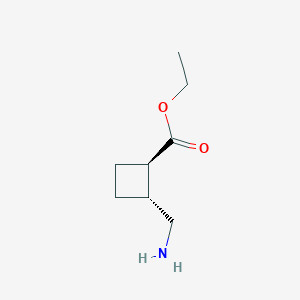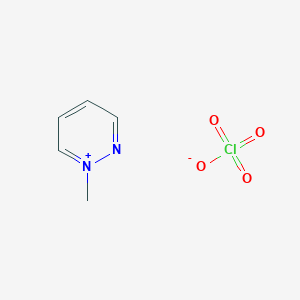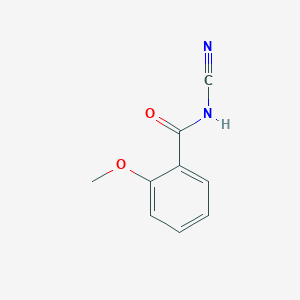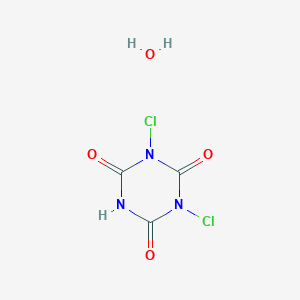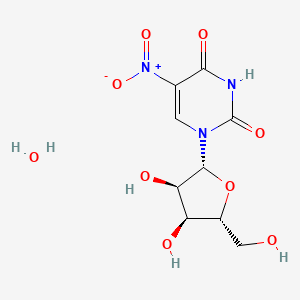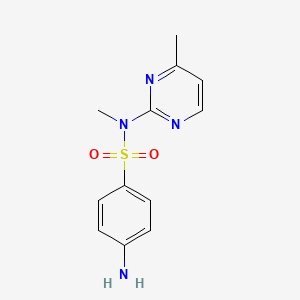
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves the reaction of 4-methyl-2-pyrimidinamine with 4-aminobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
科学的研究の応用
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
作用機序
The compound exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, the compound effectively halts bacterial growth, making it bacteriostatic in nature .
類似化合物との比較
Similar Compounds
Sulfadiazine: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfamethazine: Used to treat bacterial infections in animals and has a similar structure.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and has similar antibacterial properties.
Uniqueness
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific pyrimidine ring substitution, which enhances its binding affinity to bacterial enzymes compared to other sulfonamides. This structural feature contributes to its effectiveness in treating a broader range of bacterial infections .
特性
CAS番号 |
64080-95-1 |
|---|---|
分子式 |
C12H14N4O2S |
分子量 |
278.33 g/mol |
IUPAC名 |
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-9-7-8-14-12(15-9)16(2)19(17,18)11-5-3-10(13)4-6-11/h3-8H,13H2,1-2H3 |
InChIキー |
PVLYFLWADJZMES-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


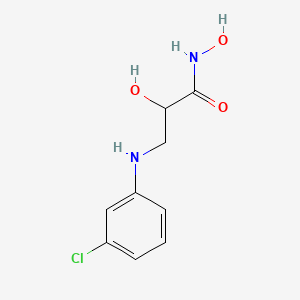
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
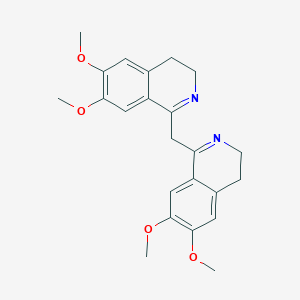
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
